An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indazole nucleus is a prominent bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] Molecules incorporating the indazole framework, such as Axitinib and Niraparib, have demonstrated significant clinical success, driving further exploration of this versatile chemical entity.[1]
(3-Methyl-1H-indazol-7-YL)boronic acid emerges as a highly valuable building block for the synthesis of complex indazole-containing molecules. As a boronic acid, its primary utility lies in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[2][3] This guide provides a comprehensive technical overview of (3-Methyl-1H-indazol-7-YL)boronic acid, detailing its chemical properties, modern synthetic strategies, characteristic reactivity, and critical safety considerations for researchers and drug development professionals.
Physicochemical and Computational Properties
(3-Methyl-1H-indazol-7-YL)boronic acid is a stable, solid compound under standard laboratory conditions. Its core structure consists of a 3-methyl-1H-indazole ring functionalized with a boronic acid group at the 7-position. The presence of both hydrogen bond donors (the boronic acid hydroxyls and the indazole N-H) and acceptors (the pyrazole-like nitrogens and the hydroxyl oxygens) governs its solubility and intermolecular interactions.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1310404-47-7 | [4] |
| Molecular Formula | C₈H₉BN₂O₂ | [4] |
| Molecular Weight | 175.98 g/mol | [4][5] |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][6] |
| Topological Polar Surface Area (TPSA) | 69.14 Ų | [4] |
| logP (calculated) | -0.44888 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 |[4] |
Synthesis Strategies
The synthesis of (3-Methyl-1H-indazol-7-YL)boronic acid is a multi-step process that can be conceptually divided into two key stages: the construction of the 3-methyl-1H-indazole core and the subsequent regioselective installation of the boronic acid moiety at the C-7 position.
Synthesis of the 3-Methyl-1H-indazole Core
A common and reliable method for constructing the 3-methyl-1H-indazole scaffold is the Davis-Beirut reaction, which involves the diazotization of a substituted aniline followed by an intramolecular cyclization. The process typically starts from 2-aminoacetophenone.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole
-
Diazotization: Dissolve 2-aminoacetophenone (1.0 eq.) in hydrochloric acid (e.g., 37%) at 0-10°C.[7]
-
Nitrosation: Add a solution of sodium nitrite (NaNO₂, ~1.0 eq.) in water dropwise to the cooled solution, maintaining the temperature between 0-10°C. Stir for 1 hour.[7][8]
-
Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride (SnCl₂·H₂O, e.g., 2.5 eq.) in concentrated hydrochloric acid. Slowly add the diazonium salt solution from the previous step to the SnCl₂ solution, keeping the temperature low.[7][8]
-
Work-up: Allow the reaction to stir overnight. Pour the reaction mixture into ice water.[7][8]
-
Isolation: Adjust the pH of the filtrate to be weakly alkaline (e.g., pH 8) to precipitate the product.[7]
-
Purification: Filter the resulting solid, wash with water, and dry to obtain 3-methyl-1H-indazole.[7][8]
Caption: Workflow for the synthesis of the 3-methyl-1H-indazole core.
Regioselective C-7 Borylation
Introducing the boronic acid group specifically at the C-7 position is the most challenging step due to the presence of multiple potentially reactive C-H bonds on the indazole ring. Modern organometallic chemistry offers two primary strategies to achieve this transformation with high selectivity.
Direct C-H activation is a powerful and atom-economical method for functionalizing aromatic rings.[9] Iridium catalysts, in particular, have been shown to effectively catalyze the borylation of indazoles.[10][11] The regioselectivity is often governed by steric factors, where the catalyst preferentially attacks the least hindered C-H bond. For the 3-methyl-1H-indazole, the C-7 position is sterically accessible, making it a viable target for this methodology. The reaction typically uses bis(pinacolato)diboron (B₂Pin₂) as the boron source, yielding a boronate ester that can be subsequently hydrolyzed.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
A more classical and often more predictable route involves a palladium-catalyzed cross-coupling reaction between a 7-halo-3-methyl-1H-indazole (where halo = Br or I) and a diboron reagent like B₂Pin₂.[12] This approach requires the prior synthesis of the halogenated indazole but offers excellent control over the site of borylation.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add 7-bromo-3-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂, ~1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (KOAc, ~3.0 eq.).[12]
-
Solvent: Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.[12]
-
Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is typically diluted with an organic solvent, filtered to remove inorganic salts, and concentrated. The crude product is then purified by flash column chromatography to yield the (3-Methyl-1H-indazol-7-YL)boronic acid pinacol ester.
-
Hydrolysis to Boronic Acid: The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) in a biphasic mixture or by using reagents like sodium periodate (NaIO₄).[13]
Chemical Reactivity and Key Applications
The synthetic utility of (3-Methyl-1H-indazol-7-YL)boronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[2]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.[3]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-methyl-1H-indazol-7-yl moiety) to the Pd(II) center, displacing the halide.[14]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: In an inert-atmosphere glovebox or Schlenk line, combine (3-Methyl-1H-indazol-7-YL)boronic acid (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete as monitored by an appropriate analytical technique (LC-MS, GC-MS, or TLC).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.
Safety, Handling, and Storage
As with all chemical reagents, (3-Methyl-1H-indazol-7-YL)boronic acid should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related arylboronic acids provide a strong basis for its safety profile.[15][16][17]
Table 2: Anticipated GHS Hazard Profile
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[16][18] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[16][17] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[16][17][18] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[16][17] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[15][16]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]
-
Skin and Body Protection: A standard laboratory coat should be worn.[15]
Handling and Storage:
-
Avoid formation of dust and aerosols.[16]
-
Wash hands thoroughly after handling.[18]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]
-
Keep away from strong oxidizing agents.[17]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(3-Methyl-1H-indazol-7-YL)boronic acid is a sophisticated and highly enabling chemical intermediate. Its synthesis, while requiring careful control of regioselectivity, is achievable through modern catalytic methods such as C-H activation or Miyaura borylation. Its primary role as a coupling partner in the Suzuki-Miyaura reaction provides medicinal chemists with a reliable tool to construct novel and complex indazole-based molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
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